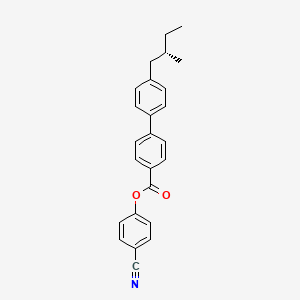
4-Cyanophenyl (S)-4'-(2-methylbutyl)(1,1'-biphenyl)-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyanophenyl group, a biphenyl core, and a carboxylate ester, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the cyanophenyl group and the carboxylate ester. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various organic solvents to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization would ensure the efficient production of high-purity 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate.
化学反応の分析
Types of Reactions
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials, such as polymers or liquid crystals, due to its structural properties.
作用機序
The mechanism by which 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular modeling.
類似化合物との比較
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate can be compared with other similar compounds, such as:
4-Cyanophenyl (S)-4’-(2-methylpropyl)(1,1’-biphenyl)-4-carboxylate: This compound has a similar structure but with a different alkyl group, which may affect its reactivity and properties.
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-acetate: This compound has an acetate ester instead of a carboxylate ester, which could influence its chemical behavior and applications.
The uniqueness of 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer distinct properties and reactivity compared to other similar compounds.
特性
CAS番号 |
62614-51-1 |
|---|---|
分子式 |
C25H23NO2 |
分子量 |
369.5 g/mol |
IUPAC名 |
(4-cyanophenyl) 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate |
InChI |
InChI=1S/C25H23NO2/c1-3-18(2)16-19-4-8-21(9-5-19)22-10-12-23(13-11-22)25(27)28-24-14-6-20(17-26)7-15-24/h4-15,18H,3,16H2,1-2H3/t18-/m0/s1 |
InChIキー |
KSTDUUFIIKDDDT-SFHVURJKSA-N |
異性体SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
正規SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


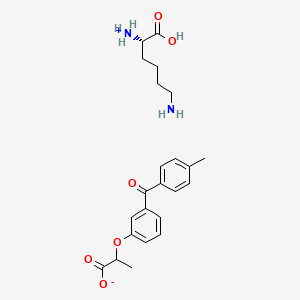
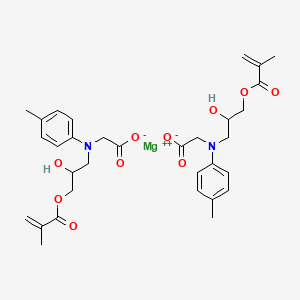
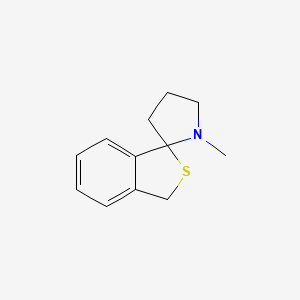

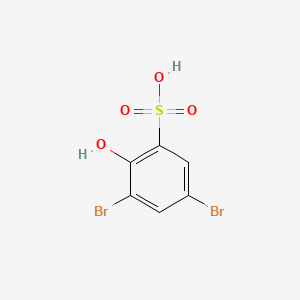
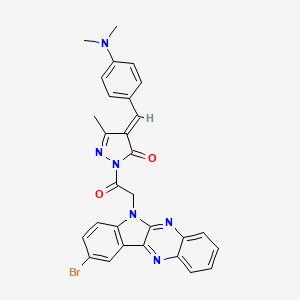
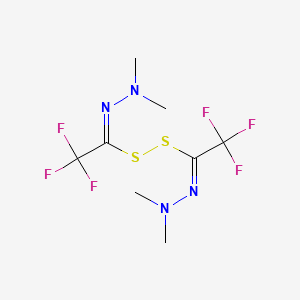
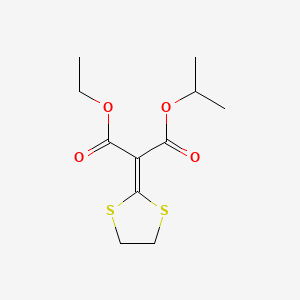
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
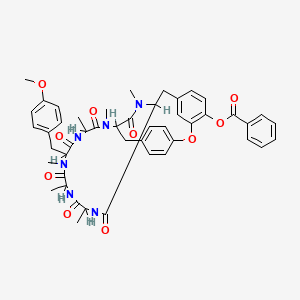
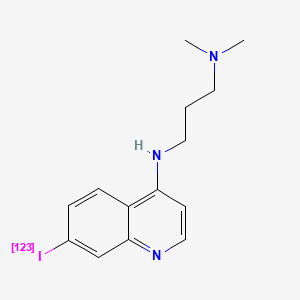

![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

